1-(2-(Dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
Description
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Properties
CAS No. |
505079-88-9 |
|---|---|
Molecular Formula |
C24H29N3O4 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(2-methyl-4-propan-2-yloxyphenyl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H29N3O4/c1-15(2)31-18-8-9-19(16(3)13-18)22(28)20-21(17-7-6-10-25-14-17)27(12-11-26(4)5)24(30)23(20)29/h6-10,13-15,21,28H,11-12H2,1-5H3/b22-20+ |
InChI Key |
NBXNMMXSPVUWAX-LSDHQDQOSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC(C)C)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CN=CC=C3)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CN=CC=C3)O |
Origin of Product |
United States |
Biological Activity
The compound 1-(2-(Dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one , also known by its CAS number 510712-18-2, is a pyrrolone derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a dimethylamino ethyl group, a hydroxyl group, an isopropoxy moiety, and a pyridine ring. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of multiple functional groups.
Antiviral Activity
Research indicates that derivatives of pyrrolones exhibit significant antiviral properties. For instance, studies on similar compounds have shown activity against Hepatitis C Virus (HCV). In vitro assays demonstrated that certain analogs could inhibit HCV RNA replication in Huh7.5 cells, with effective concentrations (EC50) ranging from 0.015 µM to 0.083 µM .
Table 1: Summary of Antiviral Activity of Pyrrolone Derivatives
| Compound | Target Virus | EC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | HCV | 0.015 | 431 |
| Compound B | HCV | 0.083 | 113 |
| Compound C | HCV | 0.022 | Not Available |
Cytotoxicity
The cytotoxicity of the compound was evaluated using the MTT assay, which assesses cell viability following treatment with the compound. The cytotoxic concentration (CC50) was determined to ensure that the antiviral effects are not overshadowed by toxicity. The selectivity index (SI), calculated as CC50/EC50, indicates the therapeutic window of the compound.
Structure-Activity Relationship (SAR)
The SAR analysis for this class of compounds reveals critical insights into how modifications affect biological activity:
- Dimethylamino Group : Enhances solubility and may improve interaction with biological targets.
- Hydroxyl Group : Contributes to hydrogen bonding capabilities, potentially increasing binding affinity.
- Isopropoxy Substituent : Influences lipophilicity and may enhance membrane permeability.
Research has shown that specific substitutions at various positions on the pyrrolone ring significantly impact both antiviral activity and cytotoxicity .
Case Studies
A notable study involved synthesizing a series of pyrrolone derivatives where one compound exhibited an EC50 value comparable to established antiviral agents like telaprevir. This highlights the potential of these derivatives as viable candidates for further development in antiviral therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
